molecular formula C11H14O3 B8626248 methyl 3-(4-(hydroxymethyl)phenyl)propanoate

methyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B8626248
M. Wt: 194.23 g/mol
InChI Key: SKQCXBPBEZCQEL-UHFFFAOYSA-N
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Description

methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .

Industrial Production Methods

In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The cinnamate double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 4-carboxycinnamate.

    Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.

    Substitution: Formation of various substituted cinnamate esters depending on the reagents used.

Scientific Research Applications

methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.

    Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.

    Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.

Uniqueness

methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-[4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3

InChI Key

SKQCXBPBEZCQEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CO

Origin of Product

United States

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